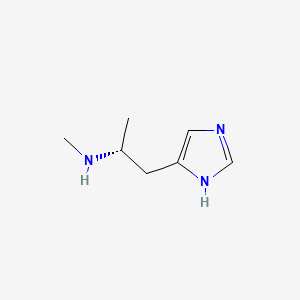

alpha,N(alpha)-Dimethylhistamine

Description

Properties

CAS No. |

76721-87-4 |

|---|---|

Molecular Formula |

C7H13N3 |

Molecular Weight |

139.2 g/mol |

IUPAC Name |

(2R)-1-(1H-imidazol-5-yl)-N-methylpropan-2-amine |

InChI |

InChI=1S/C7H13N3/c1-6(8-2)3-7-4-9-5-10-7/h4-6,8H,3H2,1-2H3,(H,9,10)/t6-/m1/s1 |

InChI Key |

BQWFLRWCZCMTOU-ZCFIWIBFSA-N |

SMILES |

CC(CC1=CN=CN1)NC |

Isomeric SMILES |

C[C@H](CC1=CN=CN1)NC |

Canonical SMILES |

CC(CC1=CN=CN1)NC |

Synonyms |

alpha,N(alpha)-dimethylhistamine |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Alpha,N(alpha)-Dimethylhistamine serves primarily as an agonist for the histamine H3 receptor. Its pharmacological profile indicates significant implications for various therapeutic areas:

Neuropharmacology

- This compound has been shown to exert effects on neurotransmitter release and synaptic transmission. Research indicates that it can modulate the release of acetylcholine and other neurotransmitters, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia .

Cardiovascular Effects

- Studies have demonstrated that this compound can influence cardiovascular functions by affecting vascular smooth muscle contraction. Its selective action on H3 receptors may provide insights into managing conditions like hypertension and heart failure .

Gastrointestinal Motility

- The compound has been investigated for its role in gastrointestinal motility. It can inhibit contractions in isolated gastrointestinal tissues, indicating potential therapeutic uses in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) and other motility disorders .

Case Study: Neurotransmitter Modulation

A study investigating the effects of this compound on neurotransmitter release revealed that it significantly enhances the release of norepinephrine in neuronal cultures. This effect was attributed to its action on H3 receptors, which are known to inhibit neurotransmitter release under normal conditions. The findings suggest that H3 receptor antagonists or partial agonists could be beneficial in enhancing neurotransmitter availability in neurodegenerative diseases .

Case Study: Cardiovascular Impact

In a controlled experiment involving isolated rat aorta, this compound was administered to assess its impact on vascular contraction. The results indicated a dose-dependent relaxation of vascular smooth muscle, implicating its potential use in developing new antihypertensive therapies. The study concluded that selective H3 receptor modulation could lead to innovative treatment strategies for cardiovascular diseases .

Comparative Analysis of Histamine Derivatives

The following table summarizes the comparative binding affinities and functional potencies of various histamine derivatives at the H3 receptor:

| Compound | Binding Affinity (pK_i) | Relative Potency (%) |

|---|---|---|

| Histamine | 7.0 | 100 |

| Alpha-Methylhistamine | 7.1 | 120 |

| N-Methylhistamine | 6.9 | 80 |

| This compound | 7.4 | 200 |

Preparation Methods

Reductive Amination of Ketone Precursors

A plausible route involves reductive amination of a ketone intermediate. For example, 2-(1H-imidazol-5-yl)propan-2-one could react with methylamine under reductive conditions to introduce both the alpha-methyl and N-methyl groups. Catalytic hydrogenation or sodium cyanoborohydride in methanol at pH 7–8 facilitates this transformation.

Example Protocol :

-

Ketone Formation : Oxidize histamine to 2-(1H-imidazol-5-yl)propan-2-one using Jones reagent.

-

Reductive Amination : React the ketone with methylamine (1.2 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 25°C for 24 hours.

-

Workup : Acidify with HCl, extract with dichloromethane, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield : ~60–70% (theoretically estimated based on analogous reductive aminations).

Sequential Alkylation of Histamine

Direct alkylation of histamine’s ethylamine chain offers a stepwise route:

-

N-Methylation : Treat histamine with methyl iodide (2.0 equiv) and potassium carbonate (3.0 equiv) in DMF at 50°C for 12 hours to yield N-methylhistamine.

-

Alpha-Methylation : Deprotonate the alpha carbon of N-methylhistamine using LDA (lithium diisopropylamide) at −78°C, followed by quenching with methyl iodide to install the alpha-methyl group.

Challenges :

-

Competitive over-alkylation at the imidazole nitrogen necessitates protecting groups (e.g., Boc or Cbz).

Catalytic Asymmetric Synthesis

Iridium-Catalyzed Asymmetric Reduction

Building on the synthesis of (R)-(+)-N,alpha-dimethylbenzylamine, a similar strategy could be adapted for α,N(α)-dimethylhistamine:

-

Schiff Base Formation : Condense 2-(1H-imidazol-5-yl)propanal with methylamine to form an imine.

-

Asymmetric Reduction : Employ a chiral iridium catalyst (e.g., [IrCp*Cl₂]₂ with (R,R)-TsDPEN ligand) and formic acid/triethylamine as a hydrogen source.

Conditions :

-

Catalyst loading: 0.5 mol%

-

Temperature: 40°C

-

Time: 2 hours

Outcome :

Enzymatic and Biosynthetic Methods

Histamine N-Methyltransferase (HNMT) Catalysis

HNMT transfers methyl groups from S-adenosylmethionine (SAM) to histamine’s primary amine. While HNMT primarily produces N-alpha-methylhistamine, dual methylation (alpha and N-alpha) might occur under forced conditions:

-

Stepwise Methylation : Incubate histamine with excess SAM (5.0 equiv) and recombinant HNMT at 37°C for 48 hours.

Limitations :

-

Low efficiency for N,N-dimethylhistamine due to steric hindrance.

-

Enzymatic alpha-methylation is unprecedented and would require engineered enzymes.

Purification and Characterization

Chromatographic Techniques

Q & A

Basic Research Questions

Q. How can researchers optimize analytical methods for quantifying α,N(α)-dimethylhistamine in complex biological matrices?

- Methodological Answer : Use ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) with derivatization to enhance sensitivity. Derivatize primary amines using agents like dansyl chloride or o-phthalaldehyde to improve chromatographic separation and ionization efficiency. Validate the method by assessing recovery rates (≥85%), linearity (R² ≥0.99), and limit of detection (LOD ≤1 ng/mL) in cerebrospinal fluid or plasma . Include an internal standard (e.g., deuterated α,N(α)-dimethylhistamine) to correct for matrix effects .

Q. What experimental controls are critical for ensuring reproducibility in H3 receptor binding assays involving α,N(α)-dimethylhistamine?

- Methodological Answer :

- Use tissue-specific controls (e.g., cerebellum vs. cerebral cortex) to account for regional receptor density variations .

- Include reference agonists (e.g., histamine, 2-methylhistamine) to validate receptor subtype selectivity.

- Normalize responses to histamine’s maximum effect (e.g., 100% efficacy) to standardize potency comparisons (EC₅₀ values) .

- Report sample size (n ≥6), animal strain, and statistical methods (e.g., ANOVA with post-hoc Tukey tests) to address variability .

Q. How should researchers validate the optical purity of synthetic α,N(α)-dimethylhistamine enantiomers?

- Methodological Answer :

- Perform chiral derivatization using (R)-2-methoxy-2-phenylacetyl chloride and analyze via ¹H NMR to resolve enantiomers. Compare peak integration ratios to confirm ≥98% optical purity .

- Validate crystallographic data with X-ray diffraction (e.g., dihydrobromide salt analysis) to assign absolute configurations (R/S) .

Advanced Research Questions

Q. What mechanisms underlie the 100-fold potency difference between (αR,βS)- and (αS,βR)-α,N(α)-dimethylhistamine at H3 receptors?

- Methodological Answer :

- Conduct molecular docking simulations using H3 receptor crystal structures (PDB ID: 3RZE) to identify steric and electronic interactions.

- Compare binding energies (ΔG) for enantiomers; the (αR,βS) isomer likely forms stronger hydrogen bonds with Asp³.⁴⁰ and π-π stacking with Tyr³.³³ .

- Validate predictions with site-directed mutagenesis (e.g., D114A mutants) to disrupt key binding residues .

Q. How can conflicting EC₅₀ values for α,N(α)-dimethylhistamine in hippocampal vs. cerebellar tissues be resolved?

- Methodological Answer :

- Perform concentration-response curves in parallel experiments using identical buffer conditions (pH 7.4, 37°C) and tissue preparation protocols.

- Analyze tissue-specific receptor coupling efficiency via GTPγS binding assays to assess G-protein activation differences .

- Apply hierarchical Bayesian modeling to account for inter-study variability in potency estimates .

Q. What strategies mitigate batch-to-batch variability in α,N(α)-dimethylhistamine synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.